PROTAC Mcl1 degrader-1

Vue d'ensemble

Description

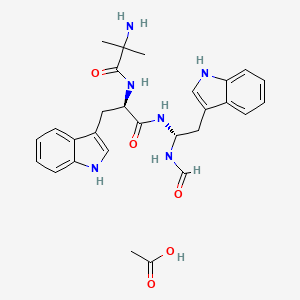

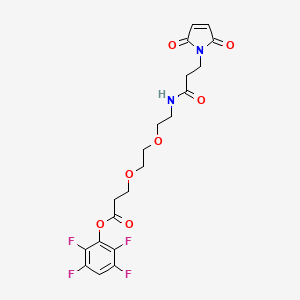

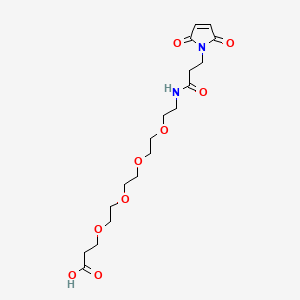

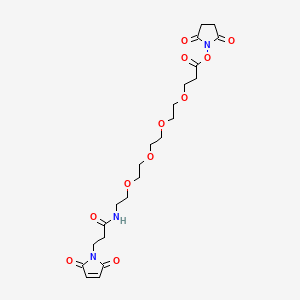

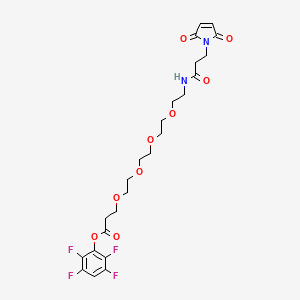

Dégradeur de Mcl1 PROTAC-1: composé C3 ) est une chimère de ciblage de la protéolyse (PROTAC) conçue pour inhiber sélectivement Mcl-1, un membre de la famille des protéines Bcl-2. Sa structure chimique est caractérisée par un ligand qui se lie à la ligase E3 céréblon (CRBN), facilitant la dégradation de Mcl-1 par ubiquitination et dégradation protéasomique subséquente .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du dégradeur de Mcl1 PROTAC-1 implique plusieurs étapes. Bien que la voie de synthèse exacte ne soit peut-être pas divulguée publiquement, elle comprend probablement le couplage du ligand de liaison au CRBN (tel que la pomalidomide) avec un inhibiteur de Mcl-1 (par exemple, S1-6). La molécule hybride résultante cible efficacement Mcl-1 pour la dégradation.

Méthodes de production industrielle: Les informations sur les méthodes de production industrielle à grande échelle pour le dégradeur de Mcl1 PROTAC-1 sont limitées en raison de sa nature axée sur la recherche. des services de synthèse personnalisés sont disponibles pour une production et une livraison rapides de ce composé .

Analyse Des Réactions Chimiques

Types de réactions: Le dégradeur de Mcl1 PROTAC-1 subit plusieurs réactions chimiques:

Ubiquitination: Le ligand CRBN facilite la fixation des molécules d'ubiquitine à Mcl-1, le marquant pour la dégradation protéasomique.

Dégradation protéasomique: Le Mcl-1 ubiquitiné est reconnu et dégradé par le protéasome.

Ligand CRBN: Pomalidomide (ligand de liaison au CRBN)

Inhibiteur de Mcl-1: S1-6 (avec une affinité de l'ordre du μM)

Ligase ubiquitine: CRBN (ligase E3)

Principaux produits: Le principal produit de ces réactions est la dégradation de Mcl-1, conduisant à une réduction des niveaux de protéines Mcl-1.

4. Applications de la recherche scientifique

Le dégradeur de Mcl1 PROTAC-1 a des implications importantes dans divers domaines scientifiques:

Chimie: Étude des PROTAC et des mécanismes de dégradation ciblée des protéines.

Biologie: Investigation des protéines de la famille Bcl-2 et de leurs rôles dans la survie cellulaire et l'apoptose.

Médecine: Développement de thérapies potentielles pour le cancer et d'autres maladies où la surexpression de Mcl-1 est problématique.

Industrie: Exploration de nouvelles stratégies de développement de médicaments basées sur la dégradation ciblée des protéines.

5. Mécanisme d'action

Le mécanisme du composé implique la liaison à Mcl-1 et le recrutement de la ligase CRBN. Cela conduit à l'ubiquitination de Mcl-1, à la dégradation protéasomique subséquente et, finalement, à une réduction des niveaux de Mcl-1. En régulant à la baisse Mcl-1, le dégradeur de Mcl1 PROTAC-1 peut favoriser l'apoptose et inhiber la survie des cellules cancéreuses.

Applications De Recherche Scientifique

PROTAC Mcl1 degrader-1 has significant implications across various scientific fields:

Chemistry: Studying PROTACs and targeted protein degradation mechanisms.

Biology: Investigating Bcl-2 family proteins and their roles in cell survival and apoptosis.

Medicine: Developing potential therapies for cancer and other diseases where Mcl-1 overexpression is problematic.

Industry: Exploring novel drug development strategies based on targeted protein degradation.

Mécanisme D'action

The compound’s mechanism involves binding to Mcl-1 and recruiting the CRBN ligase. This leads to Mcl-1 ubiquitination, subsequent proteasomal degradation, and ultimately reduced Mcl-1 levels. By downregulating Mcl-1, PROTAC Mcl1 degrader-1 may promote apoptosis and inhibit cancer cell survival.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons spécifiques soient rares, le dégradeur de Mcl1 PROTAC-1 se démarque par son activité inhibitrice double contre Mcl-1 et Bcl-2 (valeurs de CI50 de 0,78 μM et 0,54 μM, respectivement). Des composés similaires peuvent inclure d'autres PROTAC ciblant Mcl-1 ou des membres de la famille Bcl-2.

Propriétés

IUPAC Name |

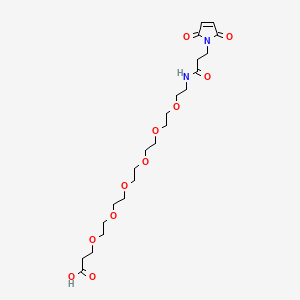

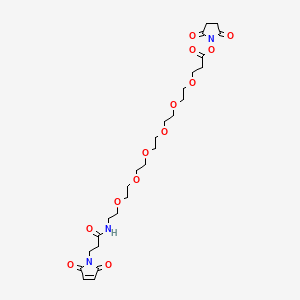

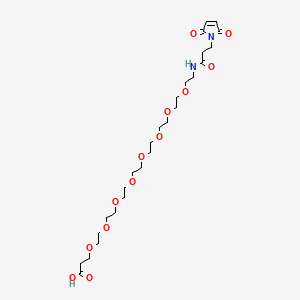

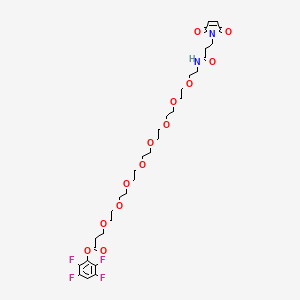

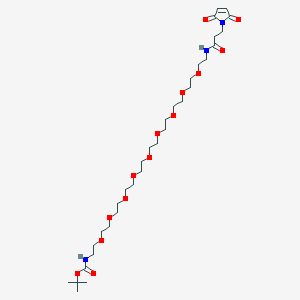

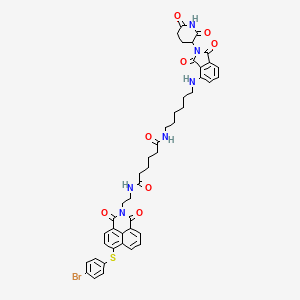

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXNUWYWZOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45BrN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.